1,4-Dihydronaphtho[2,3-d][1,2]dithiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydronaphtho[2,3-d][1,2]dithiine is an organosulfur compound with a unique bicyclic structure. This compound is part of the dithiin family, characterized by the presence of sulfur atoms within a heterocyclic framework. The compound’s structure and properties make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dihydronaphtho[2,3-d][1,2]dithiine can be synthesized through several methods. One common approach involves the condensation of α-mercaptocarbonyl compounds. For instance, the acetal HSCH₂CH(OEt)₂ can be heated to form the parent 1,4-dithiin . Another method involves the alkylation of 1,2-ethanedithiol with 1,2-dibromoethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organosulfur compound synthesis apply. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dihydronaphtho[2,3-d][1,2]dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: Reduction reactions can cleave the sulfur-heterocycle to reveal a versatile C2-synthon.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: Radical cations and other oxidized derivatives.
Reduction: Cleaved sulfur-heterocycle products.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydronaphtho[2,3-d][1,2]dithiine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,4-Dihydronaphtho[2,3-d][1,2]dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of radical cations and other reactive intermediates, which can then participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,2-Dithiane: Another isomer of dithiane, known for its disulfide structure.
1,3-Dithiane: Commonly used as a carbonyl protecting group and in umpolung reactions.
1,4-Dithiane: Similar to 1,4-Dihydronaphtho[2,3-d][1,2]dithiine but with a simpler structure.
Uniqueness: this compound is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other dithianes. Its ability to form complex molecular architectures makes it particularly valuable in synthetic chemistry .
Eigenschaften
CAS-Nummer |
112032-38-9 |
---|---|
Molekularformel |
C12H10S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
1,4-dihydrobenzo[g][2,3]benzodithiine |
InChI |
InChI=1S/C12H10S2/c1-2-4-10-6-12-8-14-13-7-11(12)5-9(10)3-1/h1-6H,7-8H2 |
InChI-Schlüssel |
WPYRVPHJAHYIIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=CC=CC=C3C=C2CSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.